Parthenolide is the mandatory starting material for DMAPT, micheliolide, and ACT001 synthesis, and the only native sesquiterpene lactone retaining the C1-C10 epoxide essential for tubulin carboxypeptidase inhibition. Substituting with costunolide eliminates this target engagement. It covalently binds NF-κB p65 and selectively kills leukemia stem cells over normal hematopoietic cells. Procure exact parthenolide to avoid permeability and binding differences seen with water-soluble prodrugs.
Parthenolide is a naturally occurring germacranolide sesquiterpene lactone characterized by an α-methylene-γ-lactone ring and a highly reactive C1-C10 epoxide. In industrial and academic procurement, it serves two primary functions: as a potent, covalent inhibitor of NF-κB and specific cancer stem cell populations for in vitro benchmarking, and as the indispensable synthetic precursor for water-soluble pharmaceutical analogs such as dimethylamino-parthenolide (DMAPT) and micheliolide. Its unique electrophilic profile, driven by the epoxide and lactone moieties, makes it a critical raw material for drug development and a standardized reference compound for botanical extract validation [1].
Substituting parthenolide with structurally similar sesquiterpene lactones, such as costunolide, fundamentally alters the compound's reactivity and target profile. The absence of the C1-C10 epoxide in analogs like costunolide eliminates specific secondary binding interactions, resulting in the complete loss of activity against targets like tubulin carboxypeptidase [1]. Furthermore, substituting raw parthenolide with its water-soluble prodrugs (e.g., DMAPT) in in vitro mechanistic assays alters cellular permeability and target engagement kinetics. Consequently, exact procurement of parthenolide is mandatory for semi-synthesis workflows and precise in vitro profiling where the native lipophilic structure is required.
Parthenolide is the definitive starting material for the semi-synthesis of advanced, stable guaianolides like micheliolide and water-soluble prodrugs like DMAPT. Under acid-catalyzed transannular cyclization (e.g., using p-toluenesulfonic acid in dichloromethane), parthenolide is converted to micheliolide with highly efficient yields reaching 90%[1]. Attempting total de novo synthesis of these complex lactones results in sub-20% overall yields across 14 or more steps [2].
| Evidence Dimension | Synthesis yield for micheliolide / complex lactones |
| Target Compound Data | 90% yield via 1-step semi-synthesis from Parthenolide |
| Comparator Or Baseline | 16% yield via 14-step de novo total synthesis |
| Quantified Difference | >5.5x higher yield and 13 fewer steps |
| Conditions | Acid-catalyzed cyclization (p-TsOH in CH2Cl2) vs. multi-step total synthesis |
Procurement of parthenolide as a raw bulk precursor is commercially and practically essential for the scalable manufacturing of micheliolide and DMAPT.
The native structure of parthenolide is highly lipophilic, exhibiting poor aqueous solubility (approx. 0.67 mg/mL with ultrasound), which limits its direct use in aqueous in vivo dosing models[1]. In contrast, its synthesized amine adduct, DMAPT, achieves 100- to 1000-fold higher aqueous solubility (up to 30 mg/mL in ethanol and >1.1 mg/mL in water at 40°C) . This stark solubility contrast dictates material selection: parthenolide must be procured for organic-phase synthesis or DMSO-solubilized in vitro assays, while DMAPT is required for aqueous in vivo formulations.
| Evidence Dimension | Aqueous solubility |
| Target Compound Data | ~0.67 mg/mL (Parthenolide) |
| Comparator Or Baseline | >1.1 mg/mL to ~30 mg/mL (DMAPT) |
| Quantified Difference | 100- to 1000-fold increase in aqueous solubility for the analog |
| Conditions | Standard aqueous buffers / water at 40°C |
Prevents formulation failures by ensuring buyers select the lipophilic parent compound for synthesis/in vitro work and the DMAPT analog for in vivo aqueous dosing.
The presence of the C1-C10 epoxide in parthenolide provides specific target engagement capabilities absent in closely related analogs. In comparative assays, parthenolide successfully inhibits Tubulin Carboxypeptidase (TCP) with an IC50 of 8 µM [1]. In contrast, costunolide, a structurally analogous sesquiterpene lactone lacking the epoxide group, demonstrates no inhibitory effect on TCP activity [1].
| Evidence Dimension | Tubulin Carboxypeptidase (TCP) Inhibition |
| Target Compound Data | IC50 = 8 µM |
| Comparator Or Baseline | Costunolide (No TCP inhibition) |
| Quantified Difference | Complete loss of target activity in the comparator |
| Conditions | In vitro cell-based TCP activity assay (HeLa cells) |
Proves that buyers cannot substitute parthenolide with cheaper or simpler sesquiterpene lactones if specific epoxide-mediated target engagement is required.
Parthenolide demonstrates a unique capacity to selectively induce apoptosis in acute myelogenous leukemia (AML) stem and progenitor cells while sparing normal hematopoietic cells. Against cytarabine-resistant MV4-11 AML cell lines, parthenolide and its direct derivatives maintain potent cytotoxicity, whereas standard cytarabine fails to eradicate the leukemic stem cell population, showing IC50 values shifting from <0.03 µM in sensitive cells to >3.2 µM in resistant lines [1].
| Evidence Dimension | Efficacy against cytarabine-resistant AML cells |
| Target Compound Data | Maintains potent cytotoxicity against resistant LSCs |
| Comparator Or Baseline | Cytarabine (IC50 shifts from <0.03 µM to >3.2 µM, failing to clear LSCs) |
| Quantified Difference | >100-fold resistance shift for cytarabine; minimal resistance shift for parthenolide |
| Conditions | In vitro viability assays on cytarabine-resistant MV4-11 AML cell lines |
Validates parthenolide as an essential benchmark compound for oncology researchers developing therapies for chemoresistant cancer stem cells.
Parthenolide is the optimal bulk starting material for the high-yield production of micheliolide, DMAPT, and ACT001 via acid-catalyzed cyclization and Michael addition, bypassing the low yields of de novo synthesis [1].
Due to its selective toxicity toward leukemia stem cells (LSCs) over normal hematopoietic cells, it is the preferred reference standard in assays evaluating novel therapies for cytarabine-resistant AML [2].
Utilized as a highly specific, cell-permeable tool compound in immunological research to covalently bind the p65 subunit of NF-κB, blocking DNA binding and pro-inflammatory cytokine release [3].
Procured as an analytical reference standard for the quantification and quality assurance of Feverfew (Tanacetum parthenium) extracts in the dietary supplement and phytopharmaceutical industries [4].
Irritant;Health Hazard